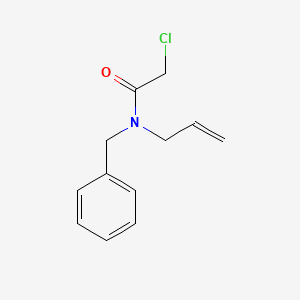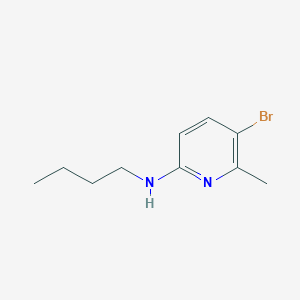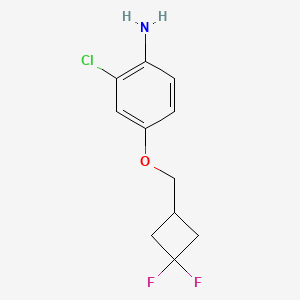![molecular formula C12H26N2 B12082390 [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethylbutyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for drug development .
Medicine: The compound has potential therapeutic applications. It is being investigated for its role in modulating neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in the central nervous system, it may interact with neurotransmitter receptors, influencing signal transmission and potentially altering neurological functions .
Vergleich Mit ähnlichen Verbindungen
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- 1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
Uniqueness: Compared to similar compounds, [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine has a unique 3,3-dimethylbutyl group that imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required .
Eigenschaften
Molekularformel |
C12H26N2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
[1-(3,3-dimethylbutyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)6-9-14-7-4-11(10-13)5-8-14/h11H,4-10,13H2,1-3H3 |
InChI-Schlüssel |
XPPSBFCFUNCQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCN1CCC(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
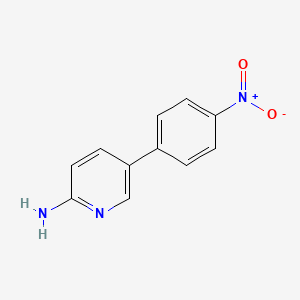
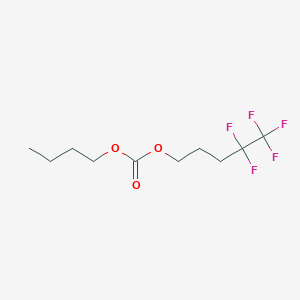
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
